molecular formula C33H48Br2 B175539 2,7-Dibromo-9,9-didecyl-9H-fluorene CAS No. 175922-78-8

2,7-Dibromo-9,9-didecyl-9H-fluorene

Cat. No.: B175539
CAS No.: 175922-78-8
M. Wt: 604.5 g/mol
InChI Key: RLYANTSRYXOALQ-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-didecyl-9H-fluorene is an organic compound with the molecular formula C₃₃H₄₈Br₂. It is a derivative of fluorene, where two bromine atoms are substituted at the 2 and 7 positions, and two decyl groups are attached to the 9 position. This compound is known for its applications in organic electronics, particularly in the synthesis of semiconducting polymers.

Scientific Research Applications

2,7-Dibromo-9,9-didecyl-9H-fluorene has several applications in scientific research:

    Organic Electronics: It is used in the synthesis of semiconducting polymers for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

    Material Science: The compound is a precursor for the development of materials with high charge-carrier mobility and good processability.

    Chemical Research: It serves as a building block for the synthesis of various functionalized fluorene derivatives used in different chemical studies.

Safety and Hazards

The safety information for 2,7-Dibromo-9,9-didecyl-9H-fluorene indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-didecyl-9H-fluorene typically involves the bromination of 9,9-didecylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-didecyl-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions like Suzuki coupling or Stille coupling.

    Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to remove the bromine atoms.

Common Reagents and Conditions

    Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atoms with aryl or alkyl groups.

    Stille Coupling: Similar to Suzuki coupling, this reaction uses tin reagents and palladium catalysts to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound to fluorenone derivatives.

Major Products

    Substitution Products: Depending on the reagents used, various substituted fluorenes can be obtained.

    Oxidation Products: Fluorenone derivatives are the major products of oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar structure but with methyl groups instead of decyl groups.

    2,7-Dibromo-9,9-dioctyl-9H-fluorene: Similar structure but with octyl groups instead of decyl groups.

    2,7-Dibromo-9H-fluoren-9-one: A fluorenone derivative with bromine substitutions.

Uniqueness

2,7-Dibromo-9,9-didecyl-9H-fluorene is unique due to its long decyl chains, which provide enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly valuable in the synthesis of high-performance organic electronic materials.

Properties

IUPAC Name

2,7-dibromo-9,9-didecylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48Br2/c1-3-5-7-9-11-13-15-17-23-33(24-18-16-14-12-10-8-6-4-2)31-25-27(34)19-21-29(31)30-22-20-28(35)26-32(30)33/h19-22,25-26H,3-18,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYANTSRYXOALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394780
Record name 9,9-Didecyl-2,7-dibromofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175922-78-8
Record name 9,9-Didecyl-2,7-dibromofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9,9-didecylfluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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